

Spectroscopic Characterization of (S)-2-Methylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-Methylmorpholine

Cat. No.: B591788

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-2-Methylmorpholine**, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectral data for this specific enantiomer, this guide combines available experimental information for the corresponding racemate or enantiomer with analytical predictions for a complete spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Methylmorpholine. It is important to note that while the ^1H NMR data is derived from the spectrum of the (R)-enantiomer, it is expected to be identical for the (S)-enantiomer in an achiral solvent. The ^{13}C NMR, IR, and MS data are based on general knowledge of morpholine derivatives and data for the racemic mixture, as specific experimental data for the (S)-enantiomer is not readily available in the public domain.

Table 1: ^1H NMR Spectroscopic Data for 2-Methylmorpholine

Solvent: Chloroform-d (CDCl_3) Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppm (Estimated)	Multiplicity	Integration	Assignment
~3.8	m	1H	H-2
~3.6	m	2H	H-6
~2.8	m	2H	H-3
~2.6	m	2H	H-5
~1.1	d	3H	-CH ₃
(broad)	s	1H	N-H

Note: Data is estimated from the ¹H NMR spectrum of (R)-2-Methylmorpholine.[\[1\]](#) Precise chemical shifts and coupling constants may vary based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylmorpholine (Predicted)

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppm (Predicted)	Assignment
~75	C-2
~68	C-6
~50	C-3
~46	C-5
~18	-CH ₃

Note: Predicted values are based on the known chemical shifts of morpholine and the expected effect of a methyl substituent at the C-2 position.

Table 3: Infrared (IR) Spectroscopy Data for 2-Methylmorpholine (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Medium, Broad	N-H Stretch
2980 - 2840	Strong	C-H Stretch (Aliphatic)
1470 - 1440	Medium	C-H Bend
1350 - 1250	Medium-Strong	C-N Stretch
1120 - 1080	Strong	C-O-C Asymmetric Stretch

Note: Predicted absorption bands are based on the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data for 2-Methylmorpholine (Predicted Fragmentation)

m/z	Relative Abundance	Assignment
101	Moderate	[M] ⁺ (Molecular Ion)
86	High	[M - CH ₃] ⁺
72	Moderate	[M - C ₂ H ₅] ⁺
57	High	[C ₃ H ₇ N] ⁺ or [C ₃ H ₅ O] ⁺
44	Moderate	[C ₂ H ₆ N] ⁺

Note: The fragmentation pattern is predicted based on the structure of 2-methylmorpholine and common fragmentation pathways for cyclic amines and ethers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory procedures for the analysis of morpholine derivatives.[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of **(S)-2-Methylmorpholine**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Tune and match the probe for the ^1H frequency.
- Perform shimming to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence (e.g., zg30).
- Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
- Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
- Perform Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
- Integrate the signals and determine the multiplicities and coupling constants.

^{13}C NMR Acquisition:

- Tune and match the probe for the ^{13}C frequency.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

- Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).
- Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, due to the lower natural abundance of ^{13}C .
- Process the FID, perform Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale to the CDCl_3 solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

- Place a small amount of liquid **(S)-2-Methylmorpholine** directly onto the ATR crystal.
- Acquire the IR spectrum over a typical range of 4000-400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

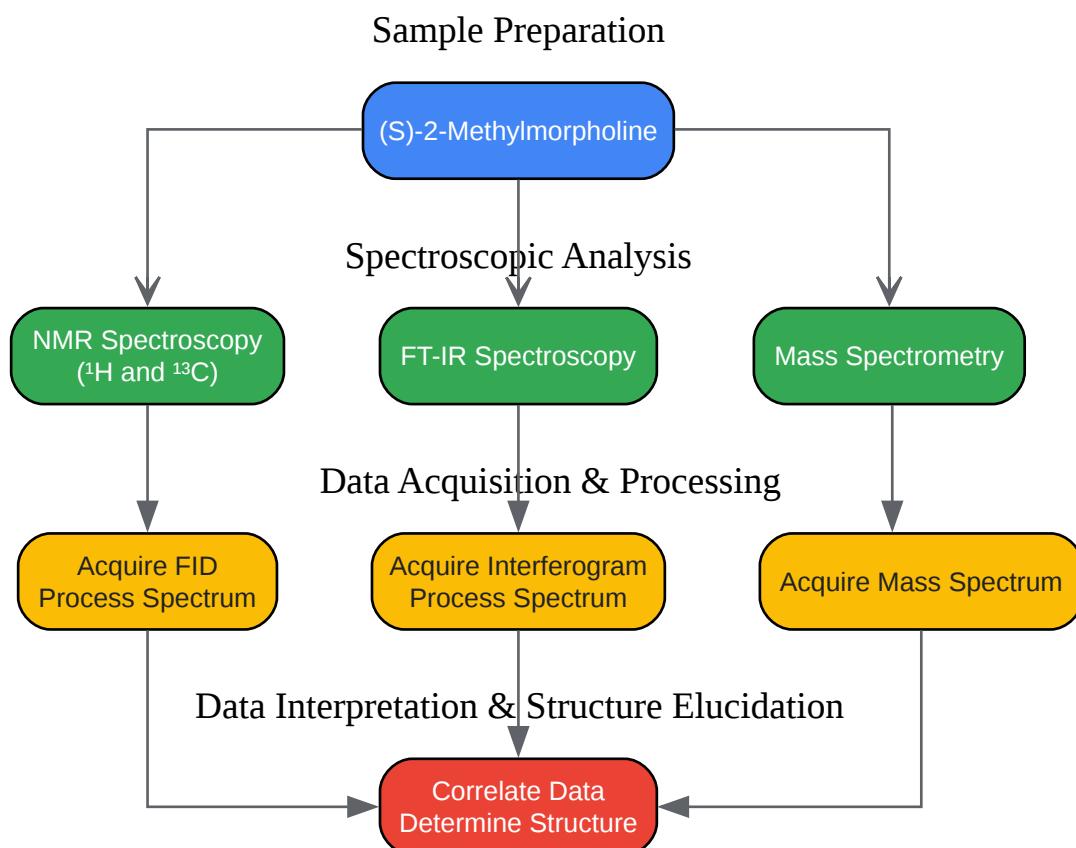
- Prepare a dilute solution of **(S)-2-Methylmorpholine** in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition (GC-MS):

- Inject a small volume (e.g., 1 μ L) of the prepared solution into the GC inlet.
- The sample is vaporized and separated on a suitable GC column (e.g., a non-polar column like DB-5ms).
- The separated components elute from the GC and enter the ion source of the mass spectrometer.
- In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
- A mass spectrum is recorded, showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-2-Methylmorpholine**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-2-Methyl-morpholine(168038-14-0) 1H NMR spectrum [chemicalbook.com]
- 2. banglajol.info [banglajol.info]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of (S)-2-Methylmorpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b591788#spectroscopic-data-for-s-2-methylmorpholine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com